molecular formula C9H8BF3KN B13464113 Potassium trifluoro(1-methyl-1H-indol-4-yl)borate

Potassium trifluoro(1-methyl-1H-indol-4-yl)borate

Cat. No.: B13464113
M. Wt: 237.07 g/mol
InChI Key: AJAYJELDLGRTFD-UHFFFAOYSA-N
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Description

Potassium trifluoro(1-methyl-1H-indol-4-yl)borate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(1-methyl-1H-indol-4-yl)borate typically involves the reaction of 1-methyl-1H-indole with a boron reagent. One common method is the Suzuki–Miyaura coupling, which uses palladium as a catalyst and potassium trifluoroborate as the boron source . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the Suzuki–Miyaura coupling makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1-methyl-1H-indol-4-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of potassium trifluoro(1-methyl-1H-indol-4-yl)borate in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the boron moiety to the organic substrate, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(1-methyl-1H-indol-4-yl)borate is unique due to the presence of the indole moiety, which imparts specific chemical and biological properties. The indole ring is known for its stability and ability to participate in various chemical reactions, making this compound particularly valuable in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H8BF3KN

Molecular Weight

237.07 g/mol

IUPAC Name

potassium;trifluoro-(1-methylindol-4-yl)boranuide

InChI

InChI=1S/C9H8BF3N.K/c1-14-6-5-7-8(10(11,12)13)3-2-4-9(7)14;/h2-6H,1H3;/q-1;+1

InChI Key

AJAYJELDLGRTFD-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C2C=CN(C2=CC=C1)C)(F)(F)F.[K+]

Origin of Product

United States

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